Dotriacontanal

Description

Contextualization of Very Long-Chain Aliphatic Aldehydes in Biological Systems

Very long-chain aliphatic aldehydes are organic compounds characterized by a long hydrocarbon chain and a terminal aldehyde functional group. vulcanchem.com In biological systems, these molecules are key components of waxes that coat the outer surfaces of plants and insects. ontosight.ainih.gov This waxy layer, or cuticle, serves as a crucial barrier against environmental stressors, preventing water loss and protecting the organism from physical damage and pathogen invasion. vulcanchem.com

The biosynthesis of these aldehydes is a complex process that begins with the creation of C16 and C18 fatty acid precursors within the plastids of epidermal cells. nih.gov These precursors are then elongated and modified through a series of enzymatic reactions to form the very-long-chain compounds. nih.gov Beyond their structural roles, some very long-chain aldehydes also function as semiochemicals, which are chemicals used for communication between organisms. slu.sewur.nl These can act as pheromones, mediating interactions within the same species, or as allelochemicals, which affect different species. wur.nlctgb.nl For instance, some plant-emitted volatiles can deter herbivores or attract their natural predators. cornell.eduscielo.org.pe

Historical Trajectories of Dotriacontanal Discovery and Early Investigative Research

The initial identification and study of this compound are closely linked to the broader investigation of plant waxes. Early research focused on isolating and characterizing the chemical constituents of these complex mixtures. This compound has been identified as a significant component of the cuticular wax in various plants, including Arabidopsis thaliana, Nicotiana tabacum, and various species of the carnivorous pitcher plant genus Nepenthes. ontosight.aiebi.ac.uk In some Nepenthes species, this compound is a predominant aldehyde in the epicuticular wax crystals that make the pitcher walls slippery to trap insects. ebi.ac.uk

Early analytical work relied on techniques like gas chromatography-mass spectrometry (GC-MS) to separate and identify individual compounds within the wax. vulcanchem.com The development of efficient solvent extraction methods was also crucial. Studies have shown that a mixture of hexanes and diethyl ether is particularly effective at extracting aldehydes like this compound from plant surfaces. nih.gov

Current Paradigms and Academic Significance of this compound Studies

Contemporary research on this compound continues to build on this foundational knowledge, exploring its precise biological functions and potential applications. The compound's role in plant defense is an area of active investigation. ontosight.ai It is understood to contribute to the physical barrier of the cuticle and may also have direct or indirect roles in deterring herbivores and pathogens. vulcanchem.comcornell.edu

Furthermore, the biosynthesis of this compound and other very-long-chain aldehydes is being studied in detail. Research on plant mutants with defects in wax production has provided valuable insights into the genes and enzymes involved in these pathways. vulcanchem.comnih.gov For example, studies on the glossy1 mutant of maize, which has impaired surface lipid biosynthesis, have shown specific deficiencies in this compound. nih.gov

The potential of this compound and related compounds as semiochemicals is another significant area of research. Understanding how insects perceive and respond to these chemical cues could lead to the development of novel pest management strategies. slu.sed-nb.info

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C32H64O | ontosight.aivulcanchem.com |

| Molecular Weight | 464.85 g/mol | ontosight.ailookchemicals.com |

| Appearance | White, crystalline solid (at room temperature) | ontosight.ai |

| Melting Point | 70-72°C | ontosight.ai |

| Boiling Point | 436.2°C at 760 mmHg | lookchemicals.com |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, hexane) | ontosight.ai |

| CAS Number | 57878-00-9 | vulcanchem.comlookchemicals.com |

| IUPAC Name | This compound | vulcanchem.com |

Properties

CAS No. |

57878-00-9 |

|---|---|

Molecular Formula |

C32H64O |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

dotriacontanal |

InChI |

InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3 |

InChI Key |

NNZVKPZICXRDJI-UHFFFAOYSA-N |

SMILES |

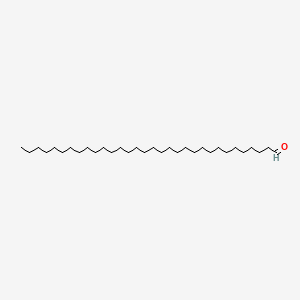

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Natural Abundance and Biogeographical Distribution of Dotriacontanal

Detection in Microbial Metabolomes and Fungal Secondary Products

Contribution from Fungi and Yeasts

While dotriacontanal is recognized for its role in plant defense, acting as a component of cuticular wax that provides protection against fungi, cleaninginstitute.orgfrontiersin.org there is no direct evidence in the reviewed literature indicating that fungi or yeasts actively produce or contribute to the biosynthesis of this compound themselves. Fatty acid synthesis pathways are present in fungi and yeasts, cleaninginstitute.org and some studies discuss the influence of plant wax components on the germination and differentiation of pathogenic fungi. frontiersin.org However, these contexts describe this compound as a compound encountered by fungi, rather than one synthesized by them. General mentions of "yeasts in winemaking" or "fungi, and viruses in soil" in association with this compound are too broad to confirm its production by these organisms. [3*]

Comparative Analysis of this compound Distribution Across Diverse Biological Kingdoms

This compound's distribution exhibits a clear bias towards the plant kingdom, where it serves a crucial protective function. As a significant component of plant cuticular waxes, it forms a primary barrier against environmental stressors, including UV radiation, water loss, and pathogenic microorganisms like fungi. researchgate.netcleaninginstitute.org For instance, in maize plants, this compound is present on the cuticle, contributing to protection from UV radiation and water loss. [2*] Similarly, in Camelina sativa, aldehydes, including this compound, are identified as constituents of leaf wax. researchgate.net

In the animal kingdom, specifically among insects, this compound has been identified in the cuticular waxes of whiteflies, such as the greenhouse whitefly (Trialeurodes vaporariorum) and the sweetpotato whitefly (Bemisia tabaci). [1, 3] These waxes, which can also include related compounds like dotriacontanol and tetratriacontanal (B14274902), play a role in the insects' external defense and potentially influence interactions with other organisms. [1]

The presence of this compound in bacteria appears to be more limited in the documented literature, with a specific mention in strains of the genus Xenorhabdus. [18*] This suggests a more specialized or less ubiquitous role compared to its widespread occurrence in plant cuticles.

Table 2: Comparative Distribution and Role of this compound

| Biological Kingdom | Primary Occurrence/Context | Functional Role (where known) |

| Plantae | Cuticular waxes of various plants (e.g., maize, oat, Dianthus, Nepenthes, Camelina, Arabidopsis, Nicotiana, olive oil) | Defense against UV radiation, water loss, and pathogens (e.g., fungi) |

| Animalia (Insects) | Cuticular waxes of whiteflies (Trialeurodes vaporariorum, Bemisia tabaci) | External defense, potentially influencing ecological interactions |

| Bacteria | Metabolite in specific genera (e.g., Xenorhabdus) | Limited documented information on widespread roles |

| Fungi & Yeasts | Not directly identified as a product; plants use it for defense against them | N/A (no direct production identified) |

| Archaea | No direct evidence of occurrence | N/A |

The comparative analysis indicates that this compound is predominantly a plant-derived compound, integral to their external protective layers. Its presence in insects suggests an uptake from their plant hosts or a similar biosynthetic pathway for cuticular waxes. The current scientific literature does not provide substantial evidence for its widespread production or significant functional roles in fungi, yeasts, or archaea.

Biosynthetic Pathways and Metabolic Dynamics of Dotriacontanal

Regulatory Mechanisms Governing Dotriacontanal Biosynthesis and Turnover

The production and degradation of this compound, as with other very-long-chain aldehydes, are subject to sophisticated regulatory mechanisms operating at transcriptional, post-transcriptional, and environmental levels.

The regulation of enzymes involved in very-long-chain aldehyde biosynthesis is a multi-layered process, ensuring precise control over the quantity and composition of these compounds.

Transcriptional Control: Gene expression plays a primary role in regulating the biosynthesis of cuticular waxes, which include this compound. Genes encoding enzymes in the wax biosynthetic pathway, such as ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3), are under transcriptional regulation. nih.gov For instance, in Arabidopsis, the transcriptional activation of wax biosynthetic genes like CER1 is influenced by histone monoubiquitination, mediated by E3 ligases such as HISTONE MONOUBIQUITINATION 1 (HUB1) and HISTONE MONOUBIQUITINATION 2 (HUB2). nih.gov Similarly, histone acetylation, catalyzed by histone acetyltransferases like GENERAL CONTROL NON-REPRESSED PROTEIN5 (GCN5), positively modulates the expression of genes such as CER3. nih.gov

Specific transcription factors also exert direct control over these pathways. In wheat (Triticum aestivum), the MYB transcription factor TaEPBM1 (PubChem CID not applicable, protein) interacts with the adapter protein TaADA2 (PubChem CID not applicable, protein) and recruits the histone acetyltransferase TaGCN5 (PubChem CID not applicable, protein) to the promoters of TaECR genes. This tripartite complex epigenetically activates TaECR transcription by enhancing histone acetylation and RNA polymerase II enrichment, thereby contributing to cuticular wax biosynthesis, including very-long-chain aldehydes. wikipedia.org In Arabidopsis, the MYB30 transcription factor also regulates very-long-chain fatty acid biosynthesis by targeting enzymes of the acyl-CoA elongase complex. uni.lu

Beyond plants, transcriptional regulation of aldehyde metabolism has been observed in microorganisms. For example, in the methylotrophic yeast Komagataella phaffii, the zinc finger transcription factor Mxr1p (PubChem CID not applicable, protein) regulates the transcription of the aldehyde dehydrogenase ALD-A (PubChem CID not applicable, protein) by binding to specific Mxr1p response elements (MXREs) within the ALD-A promoter. lipidmaps.orgmetabolomicsworkbench.org In Lactococcus lactis, the global transcriptional regulator CodY (PubChem CID not applicable, protein), in conjunction with isoleucine, acts as a pleiotropic regulator for the conversion of branched-chain amino acids into branched-chain aldehydes by binding to various regulatory regions of key genes. nih.gov

Post-Transcriptional Control: Post-transcriptional and post-translational modifications provide additional layers of regulation for enzymes involved in aldehyde metabolism. Aldehyde dehydrogenases (ALDHs), a superfamily of enzymes crucial for detoxifying reactive aldehydes by oxidizing them to carboxylic acids, are subject to various post-translational modifications. thegoodscentscompany.comnih.gov These modifications, including S-nitrosylation of catalytic cysteine residues, acetylation, phosphorylation, and nitration, can significantly impact ALDH activity and stability. nih.govlipidmaps.orgfigshare.com For instance, the ALDH3I1 and ALDH3H1 proteins can undergo reversible S-nitrosylation in vitro, potentially leading to enzyme inactivation in vivo. nih.gov

An interesting example of post-transcriptional regulation comes from Komagataella phaffii, where the aldehyde dehydrogenase ALD-A influences the protein levels of alcohol oxidase (AOX) through a post-transcriptional mechanism, even though AOX mRNA levels remain unchanged. lipidmaps.orgmetabolomicsworkbench.org This suggests a complex interplay where an aldehyde-metabolizing enzyme can indirectly regulate other metabolic enzymes at a translational or protein stability level.

The metabolism of this compound and other cuticular waxes is highly responsive to both environmental cues and developmental stages, reflecting their role in plant adaptation and protection.

Environmental Influences: Plant cuticular waxes, including this compound, form a protective barrier against various environmental stresses such as dehydration, frost, and pathogen invasion. nih.govnih.govfishersci.fi Consequently, their composition and abundance can be significantly influenced by environmental conditions. For example, studies on maize have shown that the cuticular hydrocarbon metabolome on silks is impacted by environmental factors, with inbred lines grown in drier years accumulating up to two-fold more hydrocarbons compared to those grown in warmer and wetter years. nih.gov This highlights a direct link between environmental conditions and the synthesis of these protective compounds.

Aldehyde dehydrogenases (ALDHs) in plants are known to respond to environmental stresses, including dehydration, salinity, and excessive light. Overexpression of certain ALDH genes has been shown to confer enhanced stress tolerance in transgenic plants, underscoring their importance in stress response mechanisms and aldehyde homeostasis under adverse conditions. thegoodscentscompany.comnih.gov

Developmental Influences: The accumulation and composition of this compound and other wax components also vary significantly throughout plant development. For instance, the cuticular wax composition of blueberry fruits changes during ripening and postharvest cold storage. genome.jp During fruit ripening, wax is gradually deposited on the epidermis, and the content of major wax compounds, including this compound, generally increases. genome.jp

Table 1 presents the changes in this compound content in two blueberry cultivars, 'Legacy' and 'Brightwell', during different ripening stages: green (G), turning (T), and ripe (R).

Table 1: this compound Content in Blueberry Cultivars During Ripening (µg/cm²) genome.jp

| Cultivar | Green (G) | Turning (T) | Ripe (R) |

| 'Legacy' | 0.057 ± 0.002 | 0.034 ± 0.017 | 0.063 ± 0.006 |

| 'Brightwell' | 0.041 ± 0.001 | 0.055 ± 0.003 | 0.065 ± 0.014 |

Note: Values are mean ± standard deviation. Different letters (a, b, c) within a row indicate significant differences (p < 0.05).

Further developmental variations are observed in oat straw, where the content of n-aldehydes, including n-dotriacontanal, can vary depending on the oat variety and the specific planting season. wikipedia.org

Table 2: Seasonal Variability of n-Aldehydes in Oat Straw (mg/kg) wikipedia.org

| Compound | Variety A (Spring) | Variety B (Spring) | Variety A (Winter) | Variety B (Winter) |

| n-dotriacontanal | 22 ± 5 | 14 ± 5 | 20 ± 7 | 25 ± 2 |

| n-tetratriacontanal | 10 ± 2 | 7 ± 0 | 12 ± 2 | 11 ± 1 |

Note: Values are mean ± standard deviation.

These findings collectively demonstrate that the biosynthesis and turnover of this compound are dynamically regulated processes, finely tuned by genetic programming and responsive to the physiological and environmental demands experienced by the organism throughout its life cycle.

Biological and Ecological Functions of Dotriacontanal

Contribution to Plant Surface Hydrophobicity and Protective Barriers

Dotriacontanal is a crucial component of the cuticular wax that coats the aerial surfaces of plants, forming a protective barrier against the environment. This wax layer is essential for the plant's survival, and this compound's presence significantly influences its properties.

Structural Roles in Cuticular Wax Layers

The amount of this compound in the cuticular wax can vary significantly between plant species, developmental stages, and even different organs of the same plant. For example, studies on rice have shown that the concentration of this compound in the leaf and sheath wax changes with nitrogen application and growth stage. In some cases, this compound can be a dominant aldehyde; for example, it has been found to be a major aldehyde in the epicuticular waxes of Tipuana tipu leaves and branches. Research on carnivorous Nepenthes species revealed that this compound was particularly high in the epicuticular crystals of certain hybrids, contributing to the slippery surfaces that trap insects.

Table 1: Presence of this compound in the Cuticular Wax of Various Plant Species

| Plant Species | Location of this compound | Primary Function in Cuticle |

| Rice (Oryza sativa) | Leaf and sheath cuticular wax | Structural integrity, hydrophobicity |

| Tipuana tipu | Leaf and branch epicuticular wax | Surface properties |

| Nepenthes hybrids | Pitcher epicuticular wax crystals | Insect trapping (slipperiness) |

| Bilberry (Vaccinium myrtillus) | Fruit cuticular wax | Protection against environmental stress |

| Camelina sativa | Leaf cuticular wax | Dehydration avoidance |

| Maize (Zea mays) | Seedling tissues | Extracellular barrier |

Influence on Plant-Environment Interactions (e.g., drought, UV protection)

The cuticular wax layer, with this compound as a key component, plays a vital role in mediating interactions between the plant and its environment. One of its primary functions is to prevent non-stomatal water loss, which is crucial for drought resistance. Plants with cuticles that are less permeable to water often exhibit enhanced dehydration avoidance and improved drought tolerance. The composition of the cuticular wax, including the abundance of long-chain aldehydes like this compound, can be adjusted by the plant in response to environmental stresses such as drought. For example, some studies suggest that developing crops with modified wax compositions could lead to enhanced drought tolerance.

Role in Insect Chemical Communication and Behavioral Modulation

Insects utilize a complex language of chemical signals, or semiochemicals, to communicate with each other. Pheromones, a class of semiochemicals, mediate interactions between individuals of the same species. This compound has been identified as a component of pheromone blends in certain insect species, influencing their behavior.

Integration into Multi-Component Pheromone Blends

Pheromones are often not single compounds but rather specific mixtures of several chemicals in precise ratios. This compound has been found as a component of the complex chemical profiles on the cuticle and in the nest wax of some social insects. In the bumblebee Bombus terrestris, the chemical composition of the nest wax, which includes this compound, changes during the colony's development. These changes in the wax scent, specifically the relative amounts of compounds like this compound, provide information about the colony's social status and can influence worker reproduction. The wax scent, containing these cuticular lipids, helps in nest recognition and signaling fertility.

Table 2: this compound in Insect Chemical Signaling

| Insect Species | Context | Role of this compound |

| Bumblebee (Bombus terrestris) | Nest wax scent | Component of a multi-chemical signal indicating |

Involvement in Inter-organismal Signaling and Allelopathy

Plant-Microbe Chemical Cues

The outer surface of a plant, the cuticle, is the first point of contact for airborne microbes. The chemical composition of the cuticular wax, which includes this compound, can provide crucial signals to these microorganisms, particularly pathogenic fungi. Research has shown that very-long-chain aldehydes are important chemical cues that can trigger the pre-penetration processes of certain fungi. frontiersin.orgresearchgate.net For instance, in vitro assays have demonstrated that VLCAs can stimulate conidial germination and the formation of appressoria, which are specialized infection structures, in powdery mildew fungi like Blumeria graminis. frontiersin.orgresearchgate.net The effectiveness of these aldehydes as a cue can be dependent on both their concentration and chain length. frontiersin.org

Studies on the glossy11 mutant of maize, which has a deficiency in very-long-chain aldehydes in its leaf cuticular wax, showed that the absence of these compounds compromises the pre-penetration processes of Blumeria graminis. frontiersin.org This highlights the importance of aldehydes like this compound in the chemical dialogue between the plant host and potential pathogens. frontiersin.org While many plant secondary metabolites are known to act as signals for symbiotic relationships, the specific role of this compound in this context is not yet well understood. frontiersin.org However, the broader class of lipids to which it belongs is known to be involved in signaling during plant-pathogen interactions. tandfonline.comnih.gov

Role in Defense Mechanisms or Symbiotic Relationships

This compound is an integral component of the plant's constitutive defense system. The cuticular wax, of which this compound is a part, forms a primary physical barrier that protects the plant from various environmental stresses, including pathogen attack. frontiersin.org This hydrophobic layer prevents the direct entry of pathogens and also plays a role in water retention. frontiersin.org

The defensive role of this compound extends beyond being a physical barrier. As mentioned, the absence of very-long-chain aldehydes on the leaf surface can make the plant more susceptible to fungal penetration. frontiersin.org This suggests that these compounds are part of the plant's chemical defense strategy. The biosynthesis of very-long-chain fatty acids (VLCFAs), the precursors to this compound, has been linked to plant defense responses, including the hypersensitive response, which is a form of programmed cell death to limit the spread of pathogens. nih.govpnas.org

While the role of this compound in pathogenic interactions is becoming clearer, its involvement in symbiotic relationships is less defined. Symbiotic interactions, such as those with mycorrhizal fungi or nitrogen-fixing bacteria, are crucial for the health of many plants and rely on complex chemical communication between the plant and the microbe. asm.orgmdpi.com Although plants are known to exude a variety of chemical signals to attract beneficial microbes, there is currently limited direct evidence to suggest that this compound plays a specific role as a signaling molecule in establishing or maintaining these mutualistic relationships. nih.govmdpi.com However, the broader family of lipid molecules is known to be essential for these interactions. tandfonline.comnih.gov

Potential Physiological Roles in Other Eukaryotic and Prokaryotic Systems

The influence of this compound is not necessarily limited to the plant kingdom. As a bioactive lipid molecule, it has the potential to affect the cellular processes of other organisms that come into contact with it.

Influence on Cellular Processes in Model Organisms

Currently, there is a lack of specific research on the direct effects of this compound on the cellular processes of common eukaryotic model organisms like yeast (Saccharomyces cerevisiae), the nematode (Caenorhabditis elegans), or the fruit fly (Drosophila melanogaster). However, studies on the broader class of long-chain fatty aldehydes and their precursors, very-long-chain fatty acids (VLCFAs), offer some insights. In yeast and animals, VLCFAs are known to be precursors of bioactive lipid signaling molecules that can regulate fundamental cellular processes such as cell proliferation and apoptosis (programmed cell death). pnas.org

The high reactivity of the aldehyde group means that these molecules can interact with and potentially disrupt the function of macromolecules like proteins and DNA. sciepublish.com This reactivity is the basis for the general toxicity of many aldehydes to living cells. mdpi.comsciepublish.com For instance, long-chain fatty aldehydes have been shown to form adducts with proteins and DNA, which can modulate cellular functions. nih.gov Given these properties, it is plausible that this compound could influence cellular functions in various eukaryotes, but specific studies are needed to confirm this.

Unraveling Cryptic Functions in Microbial Ecology

In the context of microbial ecology, the functions of many complex organic molecules are still being unraveled. This compound, as a component of plant detritus, enters the soil ecosystem and becomes available to a vast community of microorganisms. Soil microbes, including bacteria and fungi, are the primary drivers of organic matter decomposition. researchgate.net

The presence of this compound in the soil could influence the structure and function of microbial communities. Aldehydes, due to their chemical reactivity, can have antimicrobial properties. frontiersin.orgmdpi.com The antimicrobial activity of aldehydes can be dependent on their chain length, with longer-chain aldehydes sometimes exhibiting more potent effects against certain microbes. cabidigitallibrary.org This suggests that this compound could have a selective pressure on soil microbial populations, potentially inhibiting the growth of some species while being utilized as a carbon source by others. Some bacteria possess enzymes like long-chain aliphatic aldehyde dehydrogenases, which allow them to metabolize such compounds. nih.govresearchgate.net

Furthermore, the interactions between soil microbes are often mediated by chemical signals. nih.gov While the specific role of this compound as a signaling molecule in the complex web of soil microbial interactions is unknown, its presence could contribute to the chemical landscape that shapes these communities. The study of how specific plant-derived molecules like this compound influence microbial ecology is an emerging area of research with potential implications for understanding nutrient cycling and soil health. mdpi.comnih.gov

Chemical Synthesis, Derivatization, and Analog Preparation of Dotriacontanal for Research

Comprehensive Total Synthesis Strategies for Dotriacontanal

Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, is fundamental for obtaining pure this compound for research, as isolation from natural sources can be challenging and yield impure mixtures. ysu.amwikipedia.org Strategies often focus on building the long carbon backbone through iterative or convergent approaches.

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it highly suitable for constructing the long aliphatic chain of this compound precursors. vedantu.comnih.gov This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. nih.gov For a molecule like this compound, a convergent strategy could involve coupling two smaller, more manageable carbon fragments.

A plausible synthetic route could involve:

Preparation of the Phosphonium (B103445) Ylide: A long-chain alkyl halide, such as 1-bromotriacontane (B3266236) (C30), is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then treated with a strong base to generate the corresponding triacontylide.

Olefination: The ylide is reacted with a two-carbon aldehyde, such as acetaldehyde (B116499), to form a C32 alkene.

Reduction and Oxidation: The resulting double bond is reduced to a saturated alkyl chain, and the terminal group is subsequently oxidized to the aldehyde, yielding this compound.

Modern variations of the Wittig reaction can be performed in aqueous media, which is advantageous when dealing with long-chain, hydrophobic aldehydes. acs.orgacs.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another key tool that often provides greater control over the stereochemistry of the resulting alkene.

This compound can be synthesized via the partial reduction of its corresponding carboxylic acid, dotriacontanoic acid (also known as lacceroic acid), or its esters. nih.govwikipedia.org This is a common strategy for aldehyde synthesis, but it requires careful selection of reducing agents to prevent over-reduction to the primary alcohol, 1-dotriacontanol.

From Carboxylic Acids: Direct reduction of carboxylic acids to aldehydes is challenging due to the high reactivity of the aldehyde product. However, specialized reagents can achieve this transformation. Alternatively, the carboxylic acid can be converted to a more reactive derivative (e.g., an acid chloride or a Weinreb amide) before reduction.

From Esters: A more common approach is the reduction of a dotriacontanoic acid ester, such as methyl dotriacontanoate. Reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures are effective for this conversion, as they can selectively reduce esters to aldehydes.

The starting material, dotriacontanoic acid, can be sourced from natural products or built up from smaller fatty acids through chain-elongation techniques. wikipedia.org

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymes. rsc.org This approach is particularly valuable for generating specific isomers or for conducting reactions under mild, environmentally friendly conditions. rsc.org For this compound, enzymes known as Carboxylic Acid Reductases (CARs) are of significant interest. mdpi.combeilstein-journals.org

A chemo-enzymatic pathway could involve:

Enzymatic Reduction: A CAR enzyme, potentially from a microorganism like Mycobacterium marinum which shows tolerance for long-chain fatty acids, is used to selectively reduce dotriacontanoic acid to this compound. researchgate.net This enzymatic step avoids the use of harsh chemical reducing agents and minimizes the formation of the alcohol byproduct. mdpi.com

Combined Cascade Reactions: A more elaborate one-pot cascade could combine an enzymatic reduction with a subsequent chemical reaction. For instance, a CAR could reduce a shorter-chain carboxylic acid to an aldehyde, which is then used in situ for a Wittig reaction to elongate the carbon chain. beilstein-journals.org This integration of biological and chemical catalysis represents a sophisticated and efficient synthetic strategy.

| Synthesis Strategy | Key Reaction | Description | Advantages |

|---|---|---|---|

| Olefination | Wittig Reaction | Coupling of a C30 or C31 phosphonium ylide with a C2 or C1 aldehyde, respectively, to form a C32 alkene, followed by reduction and oxidation. | Reliable C-C bond formation; builds the carbon backbone efficiently. vedantu.com |

| Reduction | Partial Reduction of Ester | Reduction of methyl dotriacontanoate using a reagent like DIBAL-H at low temperature. | Utilizes readily available fatty acid precursors. |

| Chemo-Enzymatic | Carboxylic Acid Reductase (CAR) | Direct enzymatic reduction of dotriacontanoic acid to this compound. | High selectivity, mild reaction conditions, environmentally friendly. mdpi.combeilstein-journals.org |

Reductive Approaches from Carboxylic Acids or Esters

Preparation of Isotopically Labeled this compound for Biosynthetic Tracing

Isotopically labeled compounds, where one or more atoms are replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N), are invaluable tools in metabolic research, proteomics, and drug metabolism studies. moravek.comsymeres.com Synthesizing an isotopically labeled version of this compound allows researchers to trace its path through biological systems using techniques like mass spectrometry.

The most robust method for creating a stable isotopically labeled (SIL) standard is through de novo chemical synthesis using a labeled building block. acanthusresearch.com For this compound, this could be achieved by incorporating a labeled precursor into one of the total synthesis routes described above.

Example Synthetic Approach for ¹³C-Labeled this compound:

Starting Material: A short, ¹³C-labeled alkyl halide (e.g., 1-bromoethane-¹³C₂) could be used as a starting point.

Chain Elongation: The labeled fragment can be built up using successive coupling reactions.

Wittig Reaction Incorporation: Alternatively, in a Wittig-based synthesis, either the phosphonium ylide or the aldehyde fragment can be prepared from a ¹³C-labeled precursor. For example, reacting an unlabeled C31 ylide with ¹³C-formaldehyde would place the label specifically at the C1 position of the final this compound molecule.

The position of the isotopic label is critical and must be placed on a part of the molecule that will remain intact during metabolic processes and be detectable in subsequent analysis. acanthusresearch.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. gardp.orgoncodesign-services.com By systematically modifying the structure of a biologically active compound (the "lead") and assessing the impact of these changes on its activity, researchers can identify the key molecular features responsible for its effects. collaborativedrug.comnih.gov This knowledge guides the design of new molecules with improved potency or selectivity.

For this compound, SAR studies would involve synthesizing a library of related molecules, or analogs, and comparing their biological activities to that of the parent compound.

The synthesis of this compound analogs would focus on altering specific structural features, primarily the length of the aliphatic chain and the nature of the aldehyde functional group. nih.govmdpi.com

Chain Length Variation:

Shorter-Chain Analogs: Synthesizing analogs with fewer carbon atoms, such as triacontanal (B1230368) (C30) and octacosanal (B1229985) (C28), would help determine if the very long C32 chain is essential for its biological function.

Longer-Chain Analogs: Conversely, preparing longer analogs like tetratriacontanal (B14274902) (C34) would probe for any increase in activity with increased lipophilicity.

Functional Group Modifications:

Oxidation State: The aldehyde could be replaced with other functional groups of a similar size but different chemical properties. For example, the corresponding terminal alkyne or nitrile could be synthesized to investigate the role of the carbonyl group's hydrogen-bonding capacity.

Fluorination: Introducing fluorine atoms at specific positions on the alkyl chain can subtly alter the molecule's electronic properties and metabolic stability without significantly changing its size.

Methylation: Adding methyl groups at various positions, such as the C12-methyl this compound analog, can probe the steric requirements of its biological target. nist.gov

The synthesis of these analogs would leverage the same chemical reactions used in the total synthesis of this compound, simply by starting with different precursors (e.g., shorter or longer alkyl halides, or functionalized building blocks).

| Analog Type | Example Compound | Rationale for Synthesis (SAR Question) |

|---|---|---|

| Chain Length Variation (Shorter) | Triacontanal (C30 Aldehyde) | Is the full C32 chain length necessary for activity? |

| Chain Length Variation (Longer) | Tetratriacontanal (C34 Aldehyde) | Does increasing lipophilicity enhance activity? |

| Functional Group Modification | 1-Dotriacontyne | Is the carbonyl oxygen essential for the observed biological effect? |

| Functional Group Modification | Dotriacontanenitrile | Can the aldehyde be replaced by another polar group? |

| Backbone Modification | 12-Methyl-dotriacontanal | How does steric bulk along the chain affect activity? nist.gov |

Development of Fluorescent or Affinity Probes Based on this compound

The development of chemical probes is a cornerstone of chemical biology, enabling the visualization, identification, and functional characterization of biomolecules in complex biological systems. csic.es Fluorescent probes report on the localization and concentration of a target, while affinity-based probes are designed to covalently bind to target proteins for identification and proteomic profiling. frontiersin.orgnih.gov this compound, a 32-carbon saturated long-chain aliphatic aldehyde, presents a unique scaffold for designing such probes to investigate biological pathways involving very-long-chain lipids and aldehydes. While specific probes derived directly from this compound are not extensively documented in dedicated studies, its chemical structure allows for the application of well-established strategies used for other long-chain aldehydes and lipids. researchgate.netrsc.org

The core design of these probes involves chemically modifying the this compound structure to incorporate a reporter group (like a fluorophore) or a combination of a reactive group (warhead) and a handle for downstream applications. nih.govresearchgate.net The long C32 alkyl chain serves as a hydrophobicity-driven recognition element, potentially targeting proteins that bind or metabolize very-long-chain fatty aldehydes, while the terminal aldehyde group offers a prime site for chemical derivatization.

Fluorescent Probe Development

Fluorescent probes are invaluable tools for real-time imaging of molecules in living cells. nih.gov The design of a this compound-based fluorescent probe would focus on attaching a fluorophore to the molecule, typically by reacting it with the aldehyde functional group. The reaction should ideally result in a stable linkage and, in many cases, a "turn-on" fluorescence response, where the probe's emission is significantly enhanced upon reacting with its biological environment or target.

Several chemical reactions are suitable for this purpose:

Hydrazone Formation: The reaction between an aldehyde and a fluorescent hydrazide is a common and effective labeling strategy. researchgate.net Fluorophores equipped with a hydrazide moiety, such as Dansyl hydrazide or BODIPY-hydrazides, can react with the aldehyde of this compound to form a stable fluorescent hydrazone. This approach has been used to detect small-molecule aldehydes in cellular environments. researchgate.net

Hantzsch Reaction: This multicomponent reaction can convert aldehydes into fluorescent dihydropyridine (B1217469) derivatives. In the presence of a 1,3-dicarbonyl compound (like cyclohexane-1,3-dione) and an ammonium (B1175870) salt, this compound could be converted into a highly fluorescent derivative detectable by RP-HPLC with fluorescence detection. nih.gov This method has proven effective for quantifying other long-chain aldehydes in the picomolar range. nih.gov

Condensation with Amino-Fluorophores: Fluorophores containing a primary or secondary amine can condense with the aldehyde to form a Schiff base (imine), which can be subsequently reduced to a stable amine linkage. Probes based on 3,4-phenyldiamine-BODIPY, for example, react with aliphatic aldehydes to generate a fluorescent benzimidazole (B57391) derivative, resulting in a turn-on signal. rsc.org

The choice of fluorophore is critical and depends on the specific application, considering factors like photostability, quantum yield, and excitation/emission wavelengths to minimize background autofluorescence in biological samples. cas.cznih.gov

Table 1: Potential Fluorophores for this compound Probe Synthesis This table is interactive. You can sort and filter the data.

| Fluorophore Class | Derivatization Moiety | Typical Ex/Em (nm) | Key Features |

|---|---|---|---|

| Dansyl | Hydrazide | ~340 / ~520 | Environment-sensitive emission |

| NBD (Nitrobenzoxadiazole) | Hydrazine | ~470 / ~540 | Small, environmentally sensitive |

| BODIPY (Boron-dipyrromethene) | Hydrazide, Amine | ~505 / ~515 | High quantum yield, narrow emission |

| Coumarin | Hydrazide | ~375 / ~470 | Good photostability, UV-excitable |

| Rhodamine | Hydrazide | ~550 / ~575 | High brightness and photostability |

| Perylene Bisimide | Diol (for acetal (B89532) formation) | ~525 / ~560 | Exceptional photostability, high quantum yield. cas.cz |

Affinity Probe Development

Affinity-based probes, also known as affinity-based protein profiling (ABPP) probes, are designed to identify the protein interaction partners of a small molecule. nih.gov A this compound-based affinity probe would be an analog engineered to covalently bind to its target proteins, which can then be isolated and identified using mass spectrometry. researchgate.net These probes typically contain three key components: a recognition element, a reactive group, and a reporter handle. frontiersin.orgnih.gov

Recognition Element: The this compound C32 aliphatic chain itself would serve as the primary recognition element, directing the probe to proteins with binding pockets that accommodate very-long-chain hydrophobic moieties. google.com

Reactive Group (Warhead): This group forms a stable, covalent bond with a nearby amino acid residue of the target protein. While the aldehyde group itself can react with nucleophilic residues like lysine, its reactivity is often reversible. For robust affinity probes, a more potent and specific reactive group is typically incorporated. A common strategy involves using a photo-activatable group, such as a diazirine, which is chemically stable in the dark but forms a highly reactive carbene upon UV irradiation, crosslinking with nearby C-H or N-H bonds. nih.govrsc.org This diazirine could be positioned at various points along the alkyl chain to probe different depths of a protein's binding pocket. google.com

Reporter Handle: This is a small, bio-orthogonal functional group that does not interfere with the probe's activity but allows for downstream detection or purification. The most common handles are terminal alkynes or azides, which can be "clicked" to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net

A hypothetical synthesis of a this compound affinity probe would involve multi-step organic synthesis to create a derivative featuring both a diazirine photo-crosslinker and a terminal alkyne reporter tag, while retaining the long alkyl chain for target recognition.

Table 2: Components of a Hypothetical this compound-Based Affinity Probe This table is interactive. You can sort and filter the data.

| Component | Example Moiety | Function | Rationale for Use |

|---|---|---|---|

| Recognition Element | C32 Alkyl Chain | Provides binding specificity for proteins that interact with very-long-chain lipids/aldehydes. | Mimics the natural this compound structure to ensure biologically relevant interactions. |

| Reactive Group (Warhead) | Diazirine | Forms a covalent bond with the target protein upon photoactivation (UV light). rsc.org | Creates a stable, irreversible link for subsequent protein isolation. Offers temporal control over crosslinking. |

| Reporter Handle | Terminal Alkyne | Enables bio-orthogonal ligation ("click chemistry") to a reporter tag (e.g., Azide-Biotin). researchgate.net | Allows for efficient and specific attachment of tags for purification (biotin) or imaging (fluorophore) without perturbing the biological system. |

Sophisticated Analytical Strategies for Investigating Dotriacontanal in Research Contexts

Advanced Chromatographic-Mass Spectrometric Platforms for Profiling and Quantitative Analysis of Dotriacontanal in Complex Biological Matrices

Chromatographic-mass spectrometric (MS) techniques are indispensable for the separation, identification, and quantification of this compound within intricate biological samples. Given its long carbon chain, derivatization is often a prerequisite to enhance volatility for gas chromatography or to improve ionization efficiency for liquid chromatography.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Profiling

High-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of long-chain fatty aldehydes, including this compound. nih.govscirp.orggerli.com Its effectiveness stems from its ability to separate complex mixtures and provide structural information through mass spectral fragmentation.

Sample Preparation and Derivatization: Direct GC analysis of underivatized long-chain aldehydes can be performed on specialized capillary columns, with temperature programming often extending to high temperatures (e.g., 350°C) to elute waxes. gerli.com However, derivatization is frequently utilized to improve volatility, chromatographic resolution, and detection sensitivity. Common derivatization strategies for aldehydes include:

Dimethylacetal (DMA) formation: Reaction with BF₃/methanol converts aldehydes to their dimethylacetal derivatives. These derivatives are well-resolved from analogous fatty acid methyl esters on both polar and non-polar columns. Electron Ionization (EI) mass spectrometry of DMA derivatives typically yields characteristic ions such as [M-31]⁺ (due to the loss of a methoxy (B1213986) group) and a prominent ion at m/z 75. nih.govgerli.com

Pentafluorobenzyl oxime (PFBO) formation: Derivatization with (pentafluorobenzyl)hydroxylamine hydrochloride allows for sensitive quantification via GC-MS in selected-ion mode. PFBO derivatives of hydroxyalkenals, for instance, exhibit a characteristic [M-15]⁺ ion and common ions at m/z 326 and m/z 181. nih.govnih.gov

Chromatographic and Mass Spectrometric Parameters: GC-MS analysis often involves capillary columns (e.g., coated with 35% dimethyl and 65% diphenylpolysiloxane) with programmed temperature ramps. For instance, a method for long-chain aldehydes might start at 90°C, ramp to 160°C, and then further to 260°C or higher. gerli.com Helium is typically used as the carrier gas. mdpi.com In the mass spectrometer, electron ionization (EI) is commonly used. For long-chain aldehydes, a molecular ion (M⁺) greater than 23 carbon atoms can be detected. Characteristic fragmentation patterns include a base peak often observed at m/z 82, along with characteristic 68 + 14n ions corresponding to even-numbered ions. Other notable ions include M-18 (loss of H₂O), M-46, or M-84. scirp.orgscirp.org

Research Findings: this compound has been identified in various biological samples using GC-MS. For example, it was detected as a component of the cuticular wax of Indocalamus latifolius leaves, with a reported content of 2.016 ± 0.822. mdpi.com It has also been found in the cuticular wax of wild and cultivated northern berries. mdpi.com A study analyzing long-chain aldehydes from recent coral samples demonstrated that despite potential overlap in retention times with fatty acid methyl esters, aldehydes could be successfully detected using standard biomarker analysis procedures, revealing molecular ions (M⁺) for compounds with greater than 23 carbon atoms. scirp.orgscirp.org

Table 1: Representative GC-MS Parameters and Fragmentation Ions for Long-Chain Aldehydes

| Parameter/Ion Type | Description/Value | Reference |

| GC Column | Capillary (e.g., Restek 65TG, 35% dimethyl / 65% diphenylpolysiloxane) | gerli.com |

| Carrier Gas | Helium (e.g., 1 mL/min) | mdpi.com |

| Injector Temp. | 250°C | mdpi.com |

| Oven Temp. Program | e.g., 50°C (1 min) -> 160°C (8°C/min, 1 min) -> 300°C (5°C/min, 30 min) | mdpi.com |

| MS Ion Source Temp. | 230°C | mdpi.com |

| Ionization Mode | Electron Ionization (EI) | nih.govscirp.org |

| Molecular Ion (M⁺) | Detectable for >23 carbon atoms | scirp.orgscirp.org |

| Base Peak | m/z 82 (common for long-chain aldehydes) | scirp.orgscirp.org |

| Characteristic Ions | 68 + 14n ions, M-18 (loss of H₂O), M-46, M-84 | scirp.orgscirp.org |

| DMA Derivatives | [M-31]⁺, m/z 75 | nih.govgerli.com |

| PFBO Derivatives | [M-15]⁺, m/z 326, m/z 181 (for hydroxyalkenals) | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Derivatized this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative to GC-MS, particularly advantageous for thermally labile compounds or those requiring less volatile derivatization. nih.govddtjournal.com Derivatization is often crucial in LC-MS to enhance ionization characteristics, especially for analytes like aldehydes that may not be efficiently ionized by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ddtjournal.comacs.org

Derivatization Reagents and Strategies: Various derivatization reagents have been developed to improve the LC-MS analysis of aldehydes:

2,4-Dinitrophenylhydrazine (DNPH): This is one of the most common derivatization reagents for aldehydes, forming 2,4-dinitrophenylhydrazone derivatives. These derivatives can be analyzed by APCI-LC/MS/MS in negative ion mode, yielding a strong signal for the radical ion and stable fragments at m/z 199 and m/z 137. nih.govutoronto.ca This approach has been used to trap and detect aldehydes in biological samples, such as fluorotelomer aldehydes in hepatocyte extracts. utoronto.ca

Dimedone and Cyclohexanedione: Through the Hantzsch reaction, aldehydes can form heterocyclic dimedone derivatives, which produce a strong [M+H]⁺ ion in both APCI-MS and ESI-MS. nih.gov

4-hydrazino-N,N,N-trimethyl-4-oxobutaninium iodide (HTMOB): This modified Girard's reagent has been proposed for the analysis of long-chain fatty aldehydes. HTMOB derivatives provide a strong molecular ion signal during positive ESI-MS/MS and commonly exhibit a neutral loss of 59 Da. This method has been applied to identify long-chain aldehydes (C15:0 to C24:1) in human plasma. nih.gov

4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC): A tailor-made, highly sensitive, and selective derivatization agent for aliphatic aldehydes in biological matrices. It features an aniline (B41778) moiety for rapid reaction and a quaternary ammonium (B1175870) group for enhanced MS sensitivity. Derivatized aldehydes show typical losses of 59 and 87 in tandem MS. acs.org

D-cysteine: This reagent reacts with aldehydes to form alkyl thiazolidine-4-carboxylic acid derivatives, which can be directly analyzed by LC-MS/MS. researchgate.net

Ionization and Detection: ESI and APCI are the most prominent ionization methods for LC-MS analysis of derivatized aldehydes. ESI is particularly suitable for thermally unstable compounds due to its lower temperature requirements for ionization. ddtjournal.com Selected reaction monitoring (SRM) is frequently used for sensitive and selective quantification. researchgate.net

Table 2: Common Derivatization Agents for Aldehydes in LC-MS Analysis

| Derivatization Agent | Derivative Type | MS Ionization Mode | Characteristic MS Features | PubChem CID |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | APCI (Negative Ion) | Strong radical ion, fragments at m/z 199, m/z 137 | 7984 |

| Dimedone | Heterocyclic Dimedone | APCI, ESI (Positive Ion) | Strong [M+H]⁺ ion | 7660 |

| Cyclohexanedione | Heterocyclic Cyclohexanedione | APCI, ESI (Positive Ion) | Strong [M+H]⁺ ion | 7966 |

| 4-hydrazino-N,N,N-trimethyl-4-oxobutaninium iodide (HTMOB) | Quaternary Ammonium | ESI (Positive Ion) | Strong molecular ion, neutral loss of 59 Da | N/A |

| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | Quaternary Ammonium | ESI (Positive Ion) | Losses of 59 and 87 Da in MS/MS | N/A |

| D-cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS | Detectable by LC-MS/MS | 5849 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Metabolic Conjugates

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful tool for the structural elucidation of metabolites and lipids, especially for identifying metabolic conjugates of compounds like this compound. nih.gov While MS itself offers limited structural insight, MS/MS, primarily through collision-induced dissociation (CID), allows for the fragmentation of selected precursor ions to produce characteristic product ions, which provide detailed structural information. nih.gov

Mechanism and Application: In CID, precursor ions are activated in the gas phase (e.g., by collisions with inert gas molecules), leading to their dissociation into fragment ions. nih.gov The resulting fragmentation patterns are highly informative and can reveal the presence of specific functional groups, the carbon backbone structure, and the nature of conjugated moieties. For instance, diagnostic neutral losses in MS/MS spectra are indicative of specific conjugates:

Glucuronide conjugates: A neutral loss of 176 Da (C₆H₈O₆) is characteristic. researchgate.net

Sulfate conjugates: A neutral loss of 80 Da (SO₃) is observed. researchgate.net

Methylated or Glycine (B1666218) conjugates: Specific fragmentation behaviors can identify these modifications. researchgate.net

Research Findings: MS/MS has been successfully applied to identify metabolites of various aldehydes. For example, in studies of protocatechuic aldehyde, LC-MS/MS was used to identify eleven metabolites in rat plasma and urine, including methylated, glucuronized, or glycine conjugates, based on their distinct MS fragmentation behaviors. researchgate.net Similarly, in studies of fluorotelomer alcohols, tandem mass spectrometry was crucial for identifying aldehyde metabolites and tracking dehydrofluorination pathways by observing neutral losses of 20 (HF) or 40 (2 HF) mass units. utoronto.ca This capability is vital for understanding the metabolic fate and transformations of long-chain aldehydes like this compound in biological systems.

Utilization of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Biosynthetic Intermediates and Metabolic Transformations Involving this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules. High-resolution NMR, particularly with advanced 1D and 2D techniques, is invaluable for elucidating biosynthetic intermediates and confirming the structure of this compound and its analogs.

1D and 2D NMR Techniques for Following Isotopic Enrichment

NMR spectroscopy is uniquely powerful for tracking metabolic pathways and elucidating biosynthetic intermediates through the use of stable isotopic enrichment (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O). osti.govnih.govckisotopes.com When a precursor molecule is isotopically labeled and incorporated into a metabolic pathway, the resulting metabolites will carry the isotopic label, which can be detected and quantified by NMR.

Isotopic Enrichment Principle:

Signal Enhancement: If a molecule becomes isotope-labeled (e.g., with ¹³C), the intensity of the corresponding NMR resonance increases proportionally to the enrichment, allowing for the detection of low-abundance metabolites. nih.gov

Scalar Coupling: The presence of multiple adjacent NMR-active isotopes (e.g., two or more ¹³C atoms) leads to scalar coupling, causing splitting of NMR signals. Analyzing these coupling patterns provides direct information about the connectivity of labeled atoms, thereby tracing the flow of atoms through metabolic pathways. nih.gov

Isotope Editing: NMR's isotope-editing capabilities allow researchers to selectively detect molecules containing specific NMR-active isotopes, simplifying complex spectra of biological extracts. nih.gov

¹⁷O NMR for Oxidative Pathways: ¹⁷O NMR spectroscopy is particularly useful for investigating oxidative degradation and metabolic transformations involving oxygen. By utilizing isotopically enriched O₂ gas during biological processes, newly formed oxygen-containing functional groups (e.g., aldehydes, ketones, alcohols) can be specifically observed without interference from natural abundance signals. Aldehydes and ketones show characteristic ¹⁷O NMR resonances between δ = +650 and +550 ppm. osti.goviaea.org This technique has been applied to study oxidative degradation in long-chain alkanes, which serve as models for linear polymers, providing insights into the formation of various oxygenated species. osti.goviaea.org

Applications in Metabolic Studies: In the context of this compound, isotopic enrichment coupled with 1D (¹H, ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) could be used to:

Trace the biosynthesis of this compound from labeled precursors (e.g., fatty acids).

Identify and characterize metabolic intermediates formed during the degradation or transformation of this compound in biological systems.

Elucidate the mechanisms of enzymatic reactions involving the aldehyde functional group.

Application in Structural Confirmation of Synthetic Analogs

High-resolution NMR spectroscopy is considered the gold standard for confirming the chemical structure of synthetic compounds and their analogs. nih.govlibretexts.orgresearchgate.net For this compound and its synthetic derivatives, both 1D and 2D NMR techniques provide comprehensive structural information.

Characteristic NMR Signals for Aldehydes:

¹H NMR: The aldehyde proton (-CHO) is highly deshielded and typically appears far downfield in the ¹H NMR spectrum, usually between 9-10 ppm. Protons on the α-carbon atoms (adjacent to the aldehyde group) typically resonate between 2.0-2.5 ppm. libretexts.org

¹³C NMR: The carbonyl carbon of an aldehyde (C=O) is also highly deshielded due to the electronegativity of oxygen and typically appears in the region of 190-205 ppm. libretexts.org The long aliphatic chain carbons of this compound would appear in the characteristic upfield region of the ¹³C NMR spectrum (around 10-40 ppm).

2D NMR Techniques for Structural Elucidation:

COSY (Correlation Spectroscopy): Reveals proton-proton spin-spin coupling, indicating protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, allowing for the assignment of specific ¹H signals to their corresponding ¹³C signals.

NOE (Nuclear Overhauser Effect) Experiments: Can provide information about spatial proximity between nuclei, aiding in conformational analysis and stereochemical assignments of synthetic analogs. researchgate.net

Research Findings: NMR has been extensively used for structural confirmation of long-chain compounds. For example, the structures of macrocycles derived from resorcinol-aldehyde condensations have been thoroughly elucidated using dynamic NMR, NOE, and T1 experiments, providing insights into their configurations and conformations. researchgate.net These techniques are directly applicable to verifying the precise structure of synthetic this compound or any modified analogs, ensuring their identity and purity for further research.

Molecular and Cellular Interactions of Dotriacontanal

Investigation of Dotriacontanal as a Substrate for Specific Enzyme Systems

The reactivity of the aldehyde functional group makes this compound a potential substrate for various oxidoreductases. The primary enzymes responsible for aldehyde metabolism are aldehyde dehydrogenases and reductases.

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids. oup.comnih.gov These enzymes are crucial for detoxifying reactive aldehydes generated during metabolic processes and from environmental stressors. oup.comnih.gov Fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene in humans, is specifically involved in the oxidation of long-chain aliphatic aldehydes. tandfonline.comwikipedia.org It acts on saturated and unsaturated aldehydes with chain lengths from 6 to 24 carbons. wikipedia.org

Research on AldC, a long-chain aliphatic aldehyde dehydrogenase from the plant pathogen Pseudomonas syringae, also shows a preference for longer chains, with octanal (B89490) (C8) being the optimal substrate among those tested (C5-C9). nih.govresearchgate.net The catalytic efficiency (kcat/Kₘ) for octanal was the highest in this study. researchgate.net

Based on these trends, it is hypothesized that this compound would be a high-affinity substrate for FALDH and other long-chain ALDHs, likely exhibiting a very low Kₘ value. However, the catalytic rate (kcat) might be slower due to the steric hindrance of the very long acyl chain within the enzyme's active site.

Table 1: Steady-State Kinetic Parameters of P. syringae AldC with Various Aliphatic Aldehyde Substrates This table illustrates the enzyme's preference for longer-chain aldehydes, with octanal showing the highest catalytic efficiency. Data for this compound is not available.

| Substrate (Chain Length) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Valeraldehyde (C5) | 22 ± 2 | 2.0 ± 0.04 | 91,000 |

| Hexanal (C6) | 16 ± 2 | 3.0 ± 0.1 | 187,000 |

| Heptanal (C7) | 12 ± 1 | 3.6 ± 0.1 | 300,000 |

| Octanal (C8) | 10 ± 1 | 4.2 ± 0.1 | 420,000 |

| Nonanal (C9) | 14 ± 2 | 3.8 ± 0.1 | 271,000 |

| Source: Adapted from ResearchGate researchgate.net |

Aldo-keto reductases (AKRs) represent another class of enzymes that metabolize aldehydes, typically reducing them to their corresponding alcohols in an NADPH-dependent manner. mdpi.com Their role relative to very-long-chain aldehydes like this compound is less characterized than that of ALDHs.

The metabolism of this compound is likely integrated into the broader pathways of fatty acid metabolism. The first step would be its oxidation to dotriacontanoic acid, a very-long-chain fatty acid (VLCFA), a reaction catalyzed by a long-chain aldehyde dehydrogenase. tandfonline.com

Once converted to its corresponding fatty acid, dotriacontanoic acid would be "activated" by a fatty acyl-CoA synthetase (FACS), which attaches a coenzyme A molecule to form dotriacontanyl-CoA. nih.govwikipedia.orgaocs.org This activation step is essential for fatty acids to participate in further metabolic processes. wikipedia.org

The resulting dotriacontanyl-CoA would then be a substrate for catabolism via beta-oxidation. wikipedia.org Given its extreme chain length, this process would occur primarily in peroxisomes, as mitochondria are typically responsible for the beta-oxidation of long-chain but not very-long-chain fatty acids. wikipedia.org Each cycle of beta-oxidation shortens the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, FADH₂, and NADH. nih.govwikipedia.orgslideshare.net The acetyl-CoA can then enter the citric acid cycle for energy production. nih.gov

A study on the plant Arabidopsis thaliana noted the presence of this compound in the context of insect egg deposition, mentioning genes involved in fatty acid elongation, such as 3-ketoacyl-CoA synthase, which is part of the fatty acid synthesis and modification machinery. researchgate.net This suggests a potential link between this compound and the synthesis or modification of very-long-chain lipids involved in plant defense.

Kinetic Characterization of Aldehyde Dehydrogenases and Reductases

Receptor Binding Studies and Ligand-Protein Interactions in Model Organisms (e.g., insect olfactory receptors)

While direct studies of this compound binding to insect olfactory receptors are limited, the principles of insect olfaction suggest it could act as a semiochemical. Insect olfactory systems detect a vast range of volatile and semi-volatile compounds, including aldehydes, through odorant receptors (ORs) located on olfactory sensory neurons. nih.govijbs.com These ORs are ligand-gated ion channels that often work in combination with a highly conserved co-receptor (Orco). researchgate.net The binding of odorants is often facilitated by odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) in the sensillum lymph, which transport hydrophobic molecules to the receptors. plos.org

Studies have shown that insect CSPs can bind to long-chain aldehydes. For example, a CSP from the parasitic wasp Microplitis mediator showed a high binding affinity (Kᵢ = 17.24–18.77 μM) to cis-11-hexadecenyl aldehyde (a C16 aldehyde). plos.org Insect olfactory receptors themselves can be either broadly tuned to detect many odorants or narrowly tuned for specific, ecologically critical compounds. frontiersin.org

Interestingly, evidence for specific receptor-mediated responses to very-long-chain aldehydes comes from a plant pathogen. A study on the barley powdery mildew fungus, Blumeria graminis, found that very-long-chain aldehydes (C22-C30) on the leaf surface act as chemical cues to trigger fungal prepenetration processes. nih.gov This effect was dependent on both the concentration and the specific chain length of the aldehyde, with n-hexacosanal (C26) being the most effective inducer. nih.gov This finding in a fungal system demonstrates that specific protein receptors capable of distinguishing between very-long-chain aldehydes exist in non-human organisms. This supports the hypothesis that similar specific interactions could occur in other systems, such as insect olfaction, where this compound could act as a pheromone or a kairomone indicating a host or mate.

Influence on Membrane Dynamics and Lipid Bilayer Organization

As a very-long-chain amphipathic molecule, this compound is expected to interact with and influence the properties of biological membranes. The behavior of lipids within a bilayer is significantly affected by their acyl chain length. arxiv.orgarxiv.org

Table 2: General Influence of Acyl Chain Properties on Lipid Bilayers This table summarizes general principles from molecular dynamics studies that can be used to hypothesize the effects of this compound.

| Property Change | Effect on Bilayer |

| Increased Acyl Chain Length | Increases bilayer thickness. arxiv.orgarxiv.org Decreases membrane fluidity. Reduces lateral diffusion. arxiv.org |

| Presence of Aldehyde Group | Increases area per lipid. nih.gov Decreases bilayer thickness locally. nih.gov Increases water permeability. nih.gov Decreases lipid tail order (disrupts packing). nih.gov |

Modulatory Effects on Gene Expression and Signal Transduction Pathways in Non-Human Systems

In plants, abiotic stresses like drought and high salinity lead to the production of reactive oxygen species (ROS), which in turn causes lipid peroxidation and the accumulation of toxic aldehydes. oup.comnih.gov This accumulation triggers a signaling cascade. frontiersin.org Plants possess a large number of ALDH genes, many of which are induced by stress, to detoxify these aldehydes. oup.comnih.gov The detoxification process itself, by producing NADH or NADPH, can alter the cellular redox state, which is a key component of plant stress signaling. nih.govfrontiersin.org This complex network of signals ultimately leads to the regulation of gene expression, activating defense mechanisms and promoting stress tolerance. nih.govpressbooks.pub

Plant cell cultures are valuable systems for studying the molecular responses to cellular stress, including the effects of specific molecules on gene expression. mdpi.com The addition of stressors, such as polyethylene (B3416737) glycol (PEG) to mimic drought, can induce the expression of stress-related genes in callus cultures. arxiv.org It is through such systems that the intricate signaling pathways involving ROS, calcium, protein kinases, and phytohormones are elucidated. mdpi.comnih.gov

While no studies have specifically documented the application of exogenous this compound to plant cell cultures to measure its effect on gene expression, its identity as a very-long-chain aldehyde suggests it could play a role in stress signaling. One study using mass spectrometry imaging identified this compound as being localized in the epidermis layer of a plant. scispace.com Another study on Arabidopsis noted that insect egg deposition induced changes in the expression of genes related to the metabolism of very-long-chain lipids, including those potentially associated with this compound, as part of a defense response. researchgate.net This suggests that this compound, whether produced endogenously in response to stress or perceived as an external signal, could modulate gene expression related to plant defense and stress adaptation pathways.

Investigations on the in Insect Cell Lines Currently Unavailable

Extensive research of scientific literature and databases reveals a significant gap in the current body of knowledge regarding the specific molecular and cellular interactions of the chemical compound this compound within insect cell lines. At present, there are no published studies detailing investigations into how this long-chain aldehyde affects insect cells at a subcellular level.

This compound has been identified as a component of the cuticular lipids in various insect species. researchgate.netresearchgate.net Cuticular lipids play a crucial role in preventing water loss and protecting insects from environmental stressors and pathogens. researchgate.net The compound is also found in certain plants, some of which have been investigated for their insecticidal properties. pageplace.deebi.ac.uk

However, the scope of existing research on this compound in the field of entomology appears to be limited to its identification and quantification as a natural product. There is no available data on its effects on specific molecular pathways, gene expression, protein interactions, or other cellular processes within established insect cell lines such as Sf9 (from Spodoptera frugiperda) or High Five™ (from Trichoplusia ni). nih.govmdpi.com

Therefore, a detailed account of its molecular and cellular interactions, including any potential research findings or data tables related to insect cell line investigations, cannot be provided as the primary research has not been conducted or published.

Emerging Research Avenues and Biotechnological Prospects of Dotriacontanal

Biotechnological Production of Dotriacontanal through Metabolic Engineering of Microorganisms or Plants

The biosynthesis of very-long-chain fatty aldehydes like this compound in biological systems offers a sustainable alternative to conventional chemical synthesis. Metabolic engineering approaches aim to harness and optimize these natural pathways in host organisms.

Genetic Manipulation of Lipid Biosynthetic Pathways

This compound, as a very-long-chain fatty aldehyde (VLCFA), is derived from complex lipid biosynthetic pathways. In plants, VLCFAs are primarily synthesized in the endoplasmic reticulum of epidermal cells. This process begins with C16-C18 fatty acids, which are elongated by the fatty acid elongase complex through the sequential addition of C2 units from malonyl-CoA. The alkane-forming pathway subsequently converts these very-long-chain fatty acids into VLC aldehydes, which can then be further modified into alkanes, secondary alcohols, and ketones.

Genetic manipulation strategies focus on enhancing or redirecting these pathways to favor this compound production. For instance, in cyanobacteria, long-chain acyl-ACPs can be reduced to fatty aldehydes, and pathway engineering can convert these fatty aldehydes into various biofuel precursors, including alkanes, free fatty acids, and wax esters. Overexpression of acyl-ACP reductase (Aar) can effectively shunt fatty aldehydes from lipid biosynthesis. Similarly, in Escherichia coli, engineering the overexpression of cyanobacterial acyl-ACP reductase (AAR) and modulating fatty acid and phospholipid biosynthesis pathways have resulted in increased yields of long-chain fatty alcohols, which are typically formed via fatty aldehyde intermediates. The CER1 gene, encoding aldehyde decarbonylase, plays a crucial role in wax biosynthesis by catalyzing the conversion of aldehydes to alkanes. Therefore, manipulating the activity of such enzymes could potentially lead to increased accumulation of specific aldehydes like this compound.

Sustainable Bioproduction Strategies

The development of sustainable bioproduction methods for compounds like this compound is a key focus in biotechnology. Cyanobacteria are considered attractive platforms for carbon-neutral production due to their photoautotrophic nature and minimal nutrient requirements, making them suitable for producing biofuel-related products from fatty aldehydes.

Furthermore, the valorization of waste streams and C1 gases (such as CO₂, CO, and CH₄) offers promising avenues for sustainable biomanufacturing of value-added compounds, including long-chain molecules. Acetate (B1210297), for example, can serve as a next-generation platform for biomanufacturing, allowing for the conversion of various gaseous or cellulosic wastes into valuable long-chain compounds through microbial acetate bioconversion. Lignocellulosic biomass and C1 substrates are also identified as promising feedstocks for reducing the economic and environmental burden of carbon feedstocks in bioproduction. While direct bioproduction of this compound from these feedstocks requires specific pathway engineering, the general principle of utilizing renewable and waste resources aligns with sustainable bioproduction goals.

Potential Applications of this compound and its Analogs in Agriculture and Pest Management

The presence and functional roles of this compound in plant cuticular waxes and insect communication suggest its significant potential in agricultural and pest management strategies, particularly in developing bio-based solutions.

Development of Bio-based Pheromones or Repellents

Long-chain aldehydes and alcohols, particularly unsaturated ones, are known components of insect sex pheromones. This compound is a constituent of insect cuticular lipids, which are involved in various forms of chemical communication between species. For instance, in the bumblebee Bombus terrestris, nest wax, which contains this compound, provides information on colony identity and facilitates nest recognition, influencing worker reproduction.

This compound has also been reported as an allelochemical in maize, a class of plant chemicals that can influence insect behavior, including feeding and oviposition deterrence. The development of bio-based pheromones or repellents using this compound or its analogs could offer environmentally friendly alternatives to synthetic pesticides. Research has explored deuterium-enriched aldehydes, including this compound, for use as pest repellents or attractants, and in compositions designed to modulate insect behavior, such as pheromone-containing formulations.

Use in Enhancing Crop Resistance to Abiotic Stress (via wax manipulation)

This compound is an integral component of the cuticular wax layer that covers the aerial organs of plants wikipedia.org. This cuticular wax serves as a primary defense mechanism against various environmental stressors, including protection from UV radiation and reduction of water loss. The cuticular layer is crucial for restricting non-stomatal water loss and safeguarding plants against damage from pathogen infection and UV radiation.

Unexplored Physiological and Ecological Roles in Diverse Biomes

While this compound is primarily recognized for its role as a component of plant cuticular waxes, where it contributes to protection against UV radiation and water loss in plants like maize, its full spectrum of physiological and ecological functions across diverse biomes remains an active area of research.

This compound has been identified in the cuticular wax of various plant species, including model plants like Arabidopsis thaliana and Nicotiana tabacum wikipedia.org, as well as economically important crops like rice and Camelina sativa. Beyond its general protective function in plant cuticles, this compound also plays a specific ecological role in carnivorous plants. In the slippery zones of Nepenthes pitcher plants, this compound (C32 aldehyde) and triacontanal (B1230368) (C30 aldehyde) are prevalent in the epicuticular wax crystals, contributing to the slipperiness that facilitates insect trapping. This suggests a more active, specialized ecological function beyond passive protection.

Furthermore, this compound is a component of insect cuticular lipids and is involved in chemical communication. Long-chain aldehydes, generally ranging from C16 to C24, are important in the metabolic pathways of both prokaryotic and eukaryotic organisms and serve as intermediates in fatty acid and fatty alcohol metabolism in mammalian cells. While its presence and some functions are known, the intricate details of this compound's specific signaling pathways, its precise interactions with other biomolecules, and its broader ecological impact within complex food webs and microbial communities across various biomes represent rich, largely unexplored research avenues. Understanding these roles could uncover novel applications and insights into inter-species interactions.

Conclusion and Future Research Trajectories for Dotriacontanal

Synthesis of Major Academic Discoveries and Contributions to the Field

Scientific inquiry into dotriacontanal has primarily focused on its function as a crucial component of plant cuticular waxes. vulcanchem.com This waxy outer layer is the first line of defense for terrestrial plants, providing protection against a multitude of environmental stressors.

Key discoveries have highlighted this compound's role in: